1,2-Bis(phosphino)ethane

Organometallic Chemistry Ligand Design Steric Effects

1,2-Bis(phosphino)ethane (CAS 5518-62-7), also referred to as 1,2-diphosphinoethane or ethylenediphosphine, is the parent primary phosphine in the 1,2-bis(phosphino)ethane ligand family. With the molecular formula H2PCH2CH2PH2 and a molecular weight of 94.03 g/mol, this compound serves as a fundamental bidentate phosphine ligand in inorganic and organometallic chemistry.

Molecular Formula C2H8P2
Molecular Weight 94.03 g/mol
CAS No. 5518-62-7
Cat. No. B1587126
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Bis(phosphino)ethane
CAS5518-62-7
Molecular FormulaC2H8P2
Molecular Weight94.03 g/mol
Structural Identifiers
SMILESC(CP)P
InChIInChI=1S/C2H8P2/c3-1-2-4/h1-4H2
InChIKeyFWFZRPMNAAFGBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Bis(phosphino)ethane (CAS 5518-62-7): A Fundamental C2-Bridged Primary Phosphine Ligand for Organometallic Synthesis and Catalyst Development


1,2-Bis(phosphino)ethane (CAS 5518-62-7), also referred to as 1,2-diphosphinoethane or ethylenediphosphine, is the parent primary phosphine in the 1,2-bis(phosphino)ethane ligand family . With the molecular formula H2PCH2CH2PH2 and a molecular weight of 94.03 g/mol, this compound serves as a fundamental bidentate phosphine ligand in inorganic and organometallic chemistry . Unlike its more commonly employed tertiary phosphine derivatives (e.g., dppe, dmpe, depe), the primary phosphine –PH2 groups provide a unique coordination environment and offer a versatile platform for further functionalization, making it a critical building block for synthesizing tailored ligand architectures [1].

Why 1,2-Bis(phosphino)ethane Cannot Be Interchanged with Tertiary Phosphine Analogs or Other Ligand Classes


Direct substitution of 1,2-bis(phosphino)ethane with its tertiary phosphine analogs (e.g., dppe, dmpe, depe) or other chelating ligand classes is not chemically equivalent due to fundamental differences in steric profile and electronic character [1]. The primary phosphine (–PH2) groups in 1,2-bis(phosphino)ethane confer a minimal steric footprint compared to the bulky alkyl or aryl substituents in derivatives like dppe (diphenylphosphino) or dmpe (dimethylphosphino) [2]. Furthermore, the electronic properties differ significantly; primary alkylphosphines are more electron-donating than arylphosphines, which directly impacts the rate of key catalytic steps such as oxidative addition [1]. Therefore, selecting the unsubstituted parent compound is essential when the goal is to minimize steric hindrance, access a unique electronic environment, or utilize it as a precursor for synthesizing asymmetric or functionalized diphosphine ligands.

Quantitative Differentiation of 1,2-Bis(phosphino)ethane: Comparative Performance Data Versus Closest Analogs


Minimal Steric Profile of 1,2-Bis(phosphino)ethane Versus Bulky Tertiary Phosphine Analogs

1,2-Bis(phosphino)ethane was specifically selected and prepared as a 'non-sterically demanding bidentate phosphine ligand' to investigate the mechanistic role of steric effects in substitution reactions of molybdenum carbonyl complexes [1]. This contrasts with the sterically hindered environment created by tertiary phosphine analogs such as 1,2-bis(diphenylphosphino)ethane (dppe) or 1,2-bis(dimethylphosphino)ethane (dmpe), which are known to influence reaction pathways and selectivities due to their larger substituents. The unsubstituted primary phosphine provides a baseline for understanding intrinsic electronic effects without steric bias.

Organometallic Chemistry Ligand Design Steric Effects Reaction Kinetics

Enhanced Electron-Donating Capability of Alkylphosphines Over Arylphosphine Analogs

The electronic properties of phosphine ligands are crucial for tuning catalyst reactivity. A well-established principle in organometallic chemistry is that alkylphosphines are more electron-donating than their arylphosphine counterparts [1]. As the parent alkylphosphine, 1,2-bis(phosphino)ethane and its derivatives exhibit this enhanced σ-donor capacity. This property is critical because it makes them more effective in promoting key oxidative addition steps, which are often rate-limiting in catalytic cycles for reactions like alkene hydrogenation and hydroformylation [1].

Catalysis Electronic Effects Phosphine Ligands Oxidative Addition

Synthetic Versatility: A Platform for Tailored Ligand Architectures Unavailable from Pre-Functionalized Analogs

1,2-Bis(phosphino)ethane serves as a unique synthetic precursor for creating a diverse range of unsymmetrical 1,2-bis(phosphino)ethanes (R2PCH2CH2PR′2) and other functionalized ligands that are not directly accessible from symmetrical analogs like dppe or dmpe [1][2]. The primary phosphine groups can be selectively functionalized to introduce different substituents, enabling fine-tuning of steric and electronic properties for specific catalytic applications. For instance, unsymmetrical ligands derived from this scaffold have been used to create rhodium complexes that achieve up to 69% enantiomeric excess (ee) in asymmetric hydrogenation reactions [1].

Ligand Synthesis Asymmetric Catalysis Organophosphorus Chemistry Precursor

Optimal Application Scenarios for Procuring 1,2-Bis(phosphino)ethane (CAS 5518-62-7)


Synthesis of Unsymmetrical Bidentate Phosphine Ligands for Asymmetric Catalysis

1,2-Bis(phosphino)ethane is the preferred starting material for research groups aiming to synthesize novel, unsymmetrical 1,2-bis(phosphino)ethane ligands (R2PCH2CH2PR′2) [1]. This is a critical application in asymmetric catalysis, where the ability to independently tune the steric and electronic properties of each phosphorus donor atom is paramount for achieving high enantioselectivity. The parent compound's primary phosphine groups allow for sequential functionalization, a synthetic route unavailable when starting from symmetrical tertiary phosphine analogs like dppe or dmpe [1].

Mechanistic Studies on Ligand Steric Effects in Organometallic Reactions

For fundamental research into the mechanisms of organometallic reactions, 1,2-bis(phosphino)ethane serves as an ideal 'non-sterically demanding' bidentate ligand [1]. By using this ligand, researchers can isolate the electronic contribution of the phosphine donors without the confounding influence of bulky substituents. This allows for a more accurate understanding of reaction kinetics and pathways, as demonstrated in studies on molybdenum carbonyl complexes [1]. Procurement of this compound is therefore essential for groups conducting basic mechanistic investigations.

Precursor for Phosphonium Salt and Flame Retardant Intermediates

The 1,2-bis(phosphino)ethane skeleton is a key structural motif in the synthesis of bis-phosphonium salts, which are useful intermediates for producing flame retardants and other organophosphorus compounds [1]. The parent compound can be converted into these value-added materials, highlighting its utility beyond catalysis. This application is particularly relevant for industrial R&D groups focused on materials science and specialty chemicals [1].

Development of New Catalysts Requiring Strongly Electron-Donating Ligands

In catalytic applications where strong electron donation to the metal center is crucial for promoting oxidative addition steps (e.g., in alkene hydrogenation or hydroformylation), the alkylphosphine framework of 1,2-bis(phosphino)ethane is fundamentally advantageous over arylphosphine analogs [1]. Researchers seeking to maximize catalyst activity in these challenging transformations should prioritize ligands derived from or based on the 1,2-bis(phosphino)ethane scaffold to leverage its enhanced σ-donor properties [1].

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